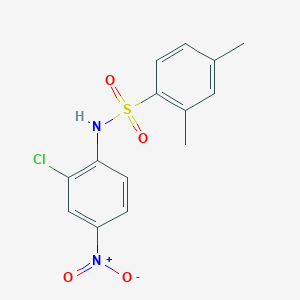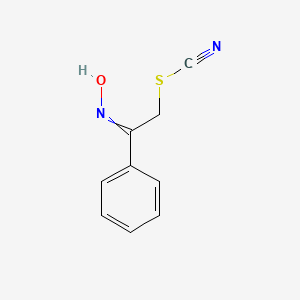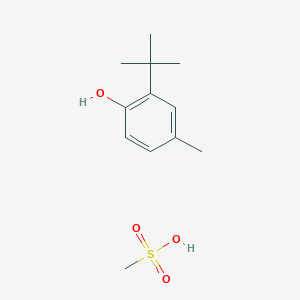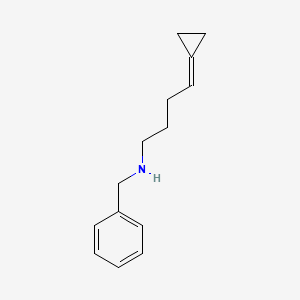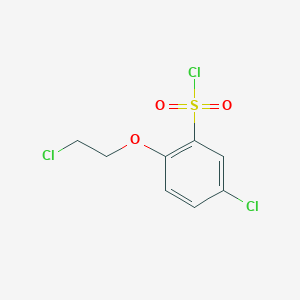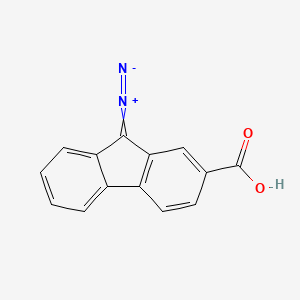
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol is a polycyclic aromatic hydrocarbon with significant scientific interest due to its unique chemical structure and properties. This compound is known for its potent carcinogenic effects and is widely used in research laboratories studying cancer mechanisms and treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol typically involves the alkylation of tetraphene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where tetraphene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain high-purity this compound. The scalability of the synthesis is crucial for its application in extensive research and industrial uses .
Analyse Chemischer Reaktionen
Types of Reactions
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitro compounds in acidic medium.
Major Products
The major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects and mechanisms of carcinogenesis.
Medicine: Developing cancer models and testing anti-carcinogenic compounds.
Industry: Used as a reference compound in environmental monitoring and pollution studies .
Wirkmechanismus
The compound exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and carcinogenesis. The molecular targets include DNA and various cellular proteins involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another potent carcinogen with similar structure and properties.
1,4-Dimethyl-2,3-benzophenanthrene: Shares structural similarities and carcinogenic effects.
9,10-Dimethyl-1,2-benzanthracene: Known for its use in cancer research.
Uniqueness
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol is unique due to its specific methylation pattern and the presence of hydroxyl groups, which influence its reactivity and biological effects. Its distinct structure makes it a valuable compound for studying the mechanisms of carcinogenesis and developing targeted cancer therapies .
Eigenschaften
CAS-Nummer |
105091-10-9 |
|---|---|
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H22O2/c1-19(21)15-9-5-6-10-16(15)20(2,22)18-14-8-4-3-7-13(14)11-12-17(18)19/h5-6,9-12,21-22H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
FLZPNQMLWUUUOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=C(CCCC3)C=C2)C(C4=CC=CC=C41)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
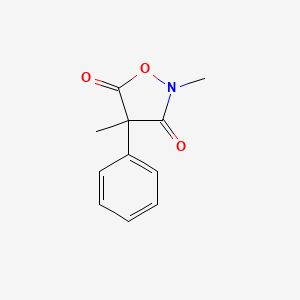
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)

![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
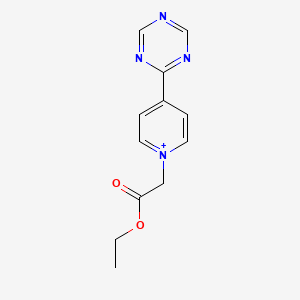
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
